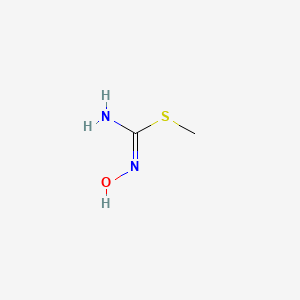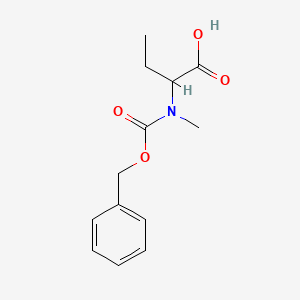
4,6-Dimethoxy-1-naphthaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethoxy-1-naphthaldehyde is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 4 and 6 positions and an aldehyde group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxy-1-naphthaldehyde typically involves the methoxylation of 1-naphthaldehyde. One common method includes the use of methanol and a strong acid catalyst to introduce methoxy groups at the desired positions. The reaction conditions often require controlled temperatures and specific reaction times to ensure the correct substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale methoxylation processes using continuous flow reactors. These methods ensure high yield and purity of the product, which is essential for its use in various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dimethoxy-1-naphthaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products:
Oxidation: 4,6-Dimethoxy-1-naphthoic acid.
Reduction: 4,6-Dimethoxy-1-naphthyl alcohol.
Substitution: Various substituted naphthaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
4,6-Dimethoxy-1-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,6-Dimethoxy-1-naphthaldehyde involves its ability to undergo various chemical transformations. The methoxy groups can participate in electron-donating interactions, while the aldehyde group can act as an electrophilic center. These properties make it a versatile compound in organic synthesis, allowing it to interact with a wide range of molecular targets and pathways.
Comparaison Avec Des Composés Similaires
- 4,7-Dimethoxy-1-naphthaldehyde
- 4-Hydroxy-5,6-dimethoxy-2-naphthaldehyde
- 5,6,8-Trimethoxy-3-methyl-1-naphthol
Comparison: 4,6-Dimethoxy-1-naphthaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to its analogs. For instance, the position of the methoxy groups can influence the compound’s reactivity and the types of reactions it can undergo. This uniqueness makes it valuable in specific synthetic applications where other naphthaldehyde derivatives may not be suitable.
Propriétés
Numéro CAS |
65565-33-5 |
|---|---|
Formule moléculaire |
C13H12O3 |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
4,6-dimethoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O3/c1-15-10-4-5-11-9(8-14)3-6-13(16-2)12(11)7-10/h3-8H,1-2H3 |
Clé InChI |
OPJXETKHTVGWTJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CC(=C2C=C1)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




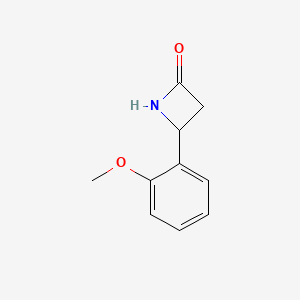
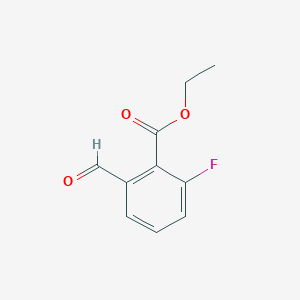


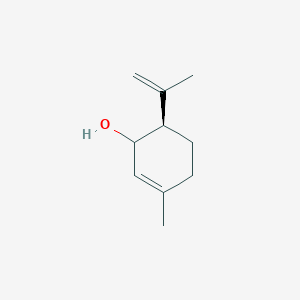

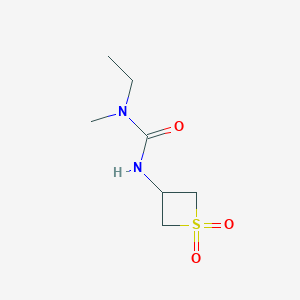


![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B13028359.png)
